6-Iodochroman-4-ol
Overview
Description
6-Iodochroman-4-ol is a chemical compound with the molecular formula C₉H₉IO₂ and a molecular weight of 276.07 g/mol It is a derivative of chroman, a bicyclic organic compound, and contains an iodine atom at the 6th position and a hydroxyl group at the 4th position on the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodochroman-4-ol typically involves the iodination of chroman-4-ol. One common method is the electrophilic aromatic substitution reaction, where chroman-4-ol is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds as follows:
- Dissolve chroman-4-ol in a suitable solvent, such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Iodochroman-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of chroman-4-ol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in the presence of a base or catalyst.
Major Products
Oxidation: Formation of 6-iodochroman-4-one.
Reduction: Formation of chroman-4-ol.
Substitution: Formation of various substituted chroman-4-ol derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Iodochroman-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Iodochroman-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and hydroxyl group can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity . The chroman ring structure can also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromochroman-4-ol: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.
6-Chlorochroman-4-ol:
Uniqueness
6-Iodochroman-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and potential for forming halogen bonds. These characteristics make it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-chromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPEHPJCBJNNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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